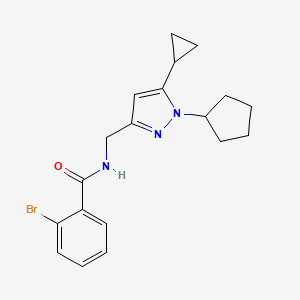
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound with a complex structure that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₂BrN₃O
- Molecular Weight : 388.3 g/mol
- CAS Number : 1448037-42-0
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It potentially modulates inflammatory pathways, reducing cytokine production and inflammatory markers.
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds can exhibit significant anticancer properties. For example, related compounds have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines such as:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | 85.0 |
| Human Lung Adenocarcinoma (LXFA 629) | 78.5 |
These values suggest that modifications to the pyrazole moiety can enhance anticancer efficacy, making them promising candidates for further development .
Anti-inflammatory Activity
The compound's structural features may also contribute to its anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain compounds have shown IC₅₀ values below 10 nM in inhibiting COX activity, indicating potent anti-inflammatory potential .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, revealing that modifications led to increased antiproliferative activity compared to standard treatments.
- Inflammation Models : In murine models of inflammation, compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Propriétés
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBYQMKXQRGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














